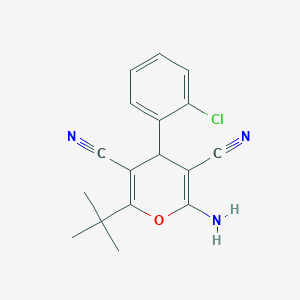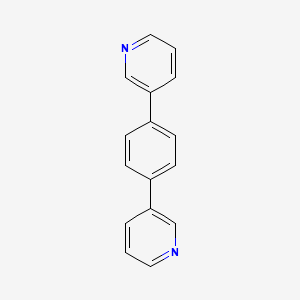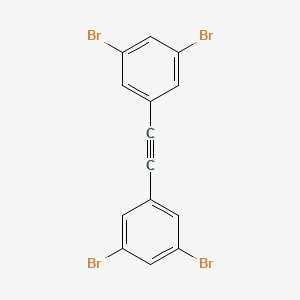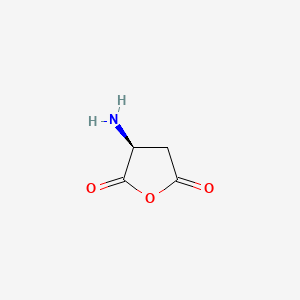
Fosfomycin Diastereomer 2
Vue d'ensemble
Description
Fosfomycin Diastereomer 2 is a derivative of Fosfomycin . Its molecular formula is C3H7O4P and it has a molecular weight of 138.06 . It is one of the impurities of Fosfomycin, an antibiotic that exerts a broad spectrum of antibacterial activity .
Chemical Reactions Analysis
Fosfomycin, the parent drug of this compound, has been studied for its interactions with other substances. For instance, it has been found to undergo hydrophilic interaction liquid chromatography when mixed with plasma and dialysate samples .
Applications De Recherche Scientifique
Antibacterial Activity and Mechanism
Fosfomycin demonstrates broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its unique mechanism involves inhibiting the enzyme phosphoenolpyruvate synthetase, which plays a critical role in bacterial cell wall synthesis. This action not only disrupts the cell wall of pathogens like Staphylococcus aureus, Enterococcus, Pseudomonas aeruginosa, and Klebsiella pneumoniae but also enhances the effectiveness of other antibiotic classes through synergistic effects. The antibiotic is utilized in various formulations for treating infections, notably urinary tract infections caused by Escherichia coli and Enterococcus faecalis. Its high tissue penetration makes it a potential treatment for nosocomial infections caused by multidrug-resistant organisms (Michalopoulos, Livaditis, & Gougoutas, 2011).
Biosynthetic Pathways
The production of fosfomycin involves different biosynthetic pathways in various species, indicating a complex evolutionary background for this antibiotic. In Pseudomonas syringae, the pathway diverges significantly from that in Streptomyces species, sharing only the initial and final steps. This diversity reflects the adaptability and versatility of fosfomycin biosynthesis in nature, underscoring its potential for varied applications in scientific research and medicine (Kim, Ju, Metcalf, Evans, Kuzuyama, & van der Donk, 2012).
Resistance Mechanisms
The emergence of resistance to fosfomycin, although infrequent in clinical settings, poses a significant concern for its therapeutic use. Resistance mechanisms include mutations that affect the uptake of fosfomycin by bacterial cells, enzymatic inactivation, and alterations in the target enzyme MurA. Notably, resistance can result from changes in the fosA gene, which encodes a glutathione S-transferase that inactivates fosfomycin. Understanding these resistance mechanisms is crucial for developing strategies to mitigate resistance and extend the usefulness of fosfomycin in treating infections (Ito, Mustapha, Tomich, Callaghan, McElheny, Mettus, Shanks, Sluis-Cremer, & Doi, 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Fosfomycin Diastereomer 2, like its parent compound Fosfomycin, primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) in bacteria . MurA plays a crucial role in the early stages of bacterial cell wall synthesis .
Mode of Action
This compound exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the first enzymatic step in cell wall synthesis, leading to the destruction of the bacterial cell wall .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting MurA, this compound disrupts the production of N-acetylmuramic acid, a key component of the peptidoglycan layer in bacterial cell walls . This disruption leads to cell wall instability and ultimately, bacterial cell death .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Fosfomycin. The oral bioavailability of Fosfomycin is less than 50%, and it is typically administered as a single 3-gram oral dose for treating urinary tract infections . During prolonged intermittent renal replacement therapy (PIRRT), the half-life of Fosfomycin is approximately 2.5 hours .
Result of Action
The molecular effect of this compound is the inhibition of MurA, leading to the disruption of peptidoglycan synthesis . On a cellular level, this results in the weakening of the bacterial cell wall, causing cell lysis and death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of glucose-6-phosphate can increase the MICs of certain bacteria to Fosfomycin . Additionally, the efficacy of Fosfomycin can be affected by the frequency and intensity of dialysis in patients undergoing PIRRT .
Analyse Biochimique
Biochemical Properties
Fosfomycin Diastereomer 2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, fosfomycin, from which this compound is derived, inhibits the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The parent compound, fosfomycin, has been shown to have a broad spectrum of antibacterial activity, excellent pharmacodynamic properties, and good bioavailability .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. Specifically, fosfomycin inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme MurA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that fosfomycin at a dosage of 80 mg/kg twice daily may be suitable for the treatment of urinary tract infections caused by ESBL-EC presenting MIC ≤ 128 µg/mL .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are of significant interest .
Propriétés
IUPAC Name |
[(2R,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)






